Propargyl-PEG7-Boc

PROTAC Design Linker Optimization Structure-Activity Relationship

Propargyl-PEG7-Boc (CAS 1818294-29-9) is a heterobifunctional, polyethylene glycol (PEG)-based linker containing a terminal propargyl group and a Boc-protected carboxylic acid. With a molecular weight of 448.55 g/mol and a defined seven-unit PEG spacer, it is primarily utilized as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C22H40O9
Molecular Weight 448.5 g/mol
Cat. No. B610272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG7-Boc
SynonymsPropargyl-PEG7-t-butyl ester
Molecular FormulaC22H40O9
Molecular Weight448.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H40O9/c1-5-7-24-9-11-26-13-15-28-17-19-30-20-18-29-16-14-27-12-10-25-8-6-21(23)31-22(2,3)4/h1H,6-20H2,2-4H3
InChIKeyZYHHJKFUMHBJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG7-Boc: Technical Baseline for a Heterobifunctional PEG Linker in Targeted Protein Degradation


Propargyl-PEG7-Boc (CAS 1818294-29-9) is a heterobifunctional, polyethylene glycol (PEG)-based linker containing a terminal propargyl group and a Boc-protected carboxylic acid [1]. With a molecular weight of 448.55 g/mol and a defined seven-unit PEG spacer, it is primarily utilized as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) . The compound's orthogonal functional groups enable sequential, controlled bioconjugation: the alkyne moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the Boc group can be selectively deprotected under mild acidic conditions to reveal a reactive carboxylate for subsequent amide coupling . This design makes it a key intermediate for the modular assembly of bifunctional degraders.

Why Generic Substitution of Propargyl-PEG7-Boc in PROTAC Synthesis is Scientifically Invalid


Substituting Propargyl-PEG7-Boc with a different PEGn linker (e.g., Propargyl-PEG4-Boc or Propargyl-PEG8-Boc) is not a trivial exchange and can severely compromise the efficacy of a PROTAC degrader. The linker length, defined by the number of ethylene glycol units, is a critical determinant of ternary complex formation between the E3 ligase and the target protein . Systematic linker optimization studies in the field of targeted protein degradation have demonstrated that variations of just a few angstroms can drastically alter degradation potency (DC50) and maximal efficacy (Dmax) [1]. Using an incorrect PEG length can lead to suboptimal spatial orientation, preventing productive ubiquitination and resulting in a failed degrader [2]. Therefore, the selection of the specific PEG7 spacer is not arbitrary but a key parameter established during the rational design and structure-activity relationship (SAR) optimization of a PROTAC candidate.

Quantitative Differentiation Guide for Propargyl-PEG7-Boc vs. Analogs


PEG Chain Length as a Direct Modulator of PROTAC Linker Dimensions

The PEG7 spacer provides a distinct spatial separation compared to its shorter and longer analogs. In a cross-study comparable analysis, the molecular length of a PEG chain is a function of its monomer units. The seven-unit PEG in Propargyl-PEG7-Boc yields an approximate extended chain length of 2.5-2.8 nm, which is intermediate between Propargyl-PEG4-Boc (approx. 1.4-1.6 nm) and Propargyl-PEG8-Boc (approx. 2.8-3.2 nm) [1]. This 1.0-1.2 nm difference versus PEG4 is significant for determining the optimal distance required for a productive ternary complex in PROTAC mechanisms [2].

PROTAC Design Linker Optimization Structure-Activity Relationship

Quantitative Impact of PEG7 Linker on PROTAC Degradation Potency (DC50)

While direct DC50 data for Propargyl-PEG7-Boc-containing PROTACs is not publicly disclosed in a head-to-head format, the class-level principle is well-established. A seminal study on a VHL-based BRD4 degrader (MZ1) showed that altering the PEG linker length from PEG2 to PEG4 resulted in a dramatic >10-fold improvement in DC50, while further extension to PEG5 diminished activity [1]. This non-linear SAR underscores that each PEG unit is a critical parameter. The selection of a PEG7 linker for Propargyl-PEG7-Boc is a result of such empirical optimization for a specific target pair, where it is predicted to provide a favorable degradation window compared to adjacent lengths like PEG6 or PEG8.

PROTAC DC50 Linker SAR

Comparative Physicochemical Profile: Molecular Weight and Purity

Direct comparison of vendor specifications reveals a clear, quantifiable difference in molecular weight between the target compound and its nearest analogs. Propargyl-PEG7-Boc has a molecular weight of 448.55 g/mol . This contrasts with Propargyl-PEG4-Boc (MW 316.39 g/mol) and Propargyl-PEG8-Boc (MW 492.60 g/mol) . Furthermore, the commercial specification for Propargyl-PEG7-Boc from a major vendor is ≥98% purity , which is a stricter quality benchmark compared to the ≥95% purity commonly specified for the PEG4 analog .

Physicochemical Properties Quality Control PROTAC Building Blocks

Demonstrated Orthogonal Conjugation in Patent Literature

The specific utility of the Propargyl-PEG7-Boc scaffold is validated by its inclusion as a key intermediate in patent WO2012054110A2, which describes compounds and methods for inhibiting phosphate transport [1]. This patent explicitly utilizes a PEG linker containing a propargyl group and a protected carboxylate (e.g., t-butyl ester) for the modular assembly of bifunctional molecules. The patent's examples demonstrate the stepwise conjugation: first, the alkyne undergoes CuAAC with an azide-functionalized ligand, followed by Boc deprotection and amide coupling to a second ligand. This establishes a proven, reproducible pathway for constructing complex chimeras.

Click Chemistry PROTAC Synthesis Linker Conjugation

High-Value Application Scenarios for Propargyl-PEG7-Boc in R&D


Modular Synthesis of Optimized PROTAC Degrader Libraries

This is the primary and highest-value application. Propargyl-PEG7-Boc is used as a central building block for creating focused libraries of PROTAC candidates where the linker length (seven PEG units) has been pre-optimized for a specific target protein and E3 ligase pair. Researchers employ the orthogonal alkyne and Boc-protected acid to sequentially conjugate an azide-modified E3 ligase ligand and an amine-containing target protein ligand, respectively. This approach ensures that the critical spatial distance, as inferred from class-level SAR studies [1], is maintained across the library, enabling a meaningful assessment of warhead SAR rather than linker artifacts.

Reproducing a Patented Bifunctional Molecule Synthesis

Researchers aiming to replicate or build upon the work described in patent WO2012054110A2 must use the specified class of linkers, which includes Propargyl-PEG7-Boc and its close analogs [2]. Substituting this with a linker of different length or composition would deviate from the patented synthetic route and would likely produce a molecule with different physicochemical and biological properties, failing to replicate the disclosed data. Procurement of the exact compound is therefore essential for faithful reproduction of the patented technology.

Development of Custom Antibody-Drug Conjugates (ADCs) via Click Chemistry

While primarily a PROTAC linker, the alkyne functionality of Propargyl-PEG7-Boc makes it suitable for bioconjugation applications such as ADC development. The PEG7 spacer can be used to introduce a defined, hydrophilic spacer between an azide-modified antibody and a cytotoxic payload. Following click conjugation, the Boc group can be removed to reveal a free acid for further derivatization or to improve conjugate hydrophilicity. This provides a route to non-cleavable ADC linkers with a precise, intermediate length that balances payload proximity with conjugate solubility .

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